A Technical Guide to Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase-12
A Technical Guide to Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: A Fluorogenic Substrate for Matrix Metalloproteinase-12
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is a highly selective, fluorogenic peptide substrate designed for the sensitive and continuous assay of Matrix Metalloproteinase-12 (MMP-12), also known as macrophage elastase. This substrate is an invaluable tool in the study of MMP-12 activity, the screening of potential inhibitors, and the elucidation of its role in various physiological and pathological processes. Its mechanism is based on Fluorescence Resonance Energy Transfer (FRET), where the fluorescence of a 7-methoxycoumarin-4-yl)acetyl (Mca) group is internally quenched by a 2,4-dinitrophenyl (Dnp) group. Enzymatic cleavage of the peptide backbone separates the fluorophore and quencher, resulting in a measurable increase in fluorescence intensity. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its use, and a summary of its kinetic parameters.
Core Properties and Specifications
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is a synthetic peptide with specific chemical and fluorescent characteristics that make it an ideal substrate for MMP-12 activity assays.
| Property | Value | Reference |
| Full Chemical Name | (7-Methoxycoumarin-4-yl)acetyl-L-prolyl-L-leucyl-glycyl-L-leucyl-L-glutamyl-L-glutamyl-L-alanyl-N3-(2,4-dinitrophenyl)-L-2,3-diaminopropionamide | |
| Molecular Formula | C53H70N12O20 | [1] |
| Molecular Weight | 1195.19 g/mol | [1] |
| Excitation Wavelength (λex) | ~328 nm | [2] |
| Emission Wavelength (λem) | ~420 nm | |
| Appearance | Lyophilized powder | |
| Solubility | Soluble in DMSO |
Mechanism of Action: Fluorescence Resonance Energy Transfer (FRET)
The functionality of this substrate is based on the principle of FRET. In its intact state, the Mca fluorophore and the Dnp quencher are in close proximity. When the Mca group is excited by light at its excitation wavelength, the energy is non-radiatively transferred to the Dnp group, which dissipates it as heat, thus quenching the fluorescence.
Upon the introduction of active MMP-12, the enzyme specifically cleaves the peptide bond between the Glycine (Gly) and Leucine (Leu) residues. This cleavage separates the Mca fluorophore from the Dnp quencher. Consequently, the energy transfer is disrupted, and the Mca group can now emit its characteristic fluorescence upon excitation. The rate of increase in fluorescence is directly proportional to the enzymatic activity of MMP-12.
Caption: FRET mechanism of Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 cleavage by MMP-12.
Kinetic Data: Specificity Profile
This substrate exhibits high selectivity for MMP-12, making it a valuable tool for distinguishing its activity from other matrix metalloproteinases. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.
| Enzyme | kcat/Km (M⁻¹s⁻¹) | Selectivity vs. MMP-12 | Reference |
| MMP-12 | 1.85 x 10⁵ | - | [3] |
| MMP-13 | 0.53 x 10⁵ | 3.5-fold lower | [3] |
| MMP-9 | 0.33 x 10⁵ | 5.6-fold lower | [3] |
Experimental Protocol: MMP-12 Activity Assay
This protocol provides a general framework for measuring MMP-12 activity using Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2. Optimization may be required depending on the specific experimental conditions and enzyme source.
Required Materials
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Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 substrate
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Recombinant human MMP-12 (pro-form)
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APMA (p-Aminophenylmercuric Acetate) for enzyme activation
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Assay Buffer: 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5
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DMSO for dissolving the substrate
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96-well black microplate
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Fluorescence microplate reader with excitation at ~328 nm and emission at ~420 nm
Experimental Workflow
Caption: Workflow for a typical MMP-12 activity assay using the fluorogenic substrate.
Detailed Procedure
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Enzyme Activation:
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Reconstitute the pro-MMP-12 in Assay Buffer.
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To activate, incubate the pro-MMP-12 with APMA (final concentration of 1 mM) for 2-4 hours at 37°C. The activated enzyme can be stored at -80°C in aliquots.
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Assay Preparation:
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Prepare a stock solution of the Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 substrate in DMSO (e.g., 1 mM).
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On the day of the assay, dilute the substrate stock solution to the desired working concentration in Assay Buffer. A typical final concentration in the assay is 5-20 µM.
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Dilute the activated MMP-12 to the desired concentration in Assay Buffer.
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Reaction Setup (96-well plate):
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Add 50 µL of Assay Buffer to each well.
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Add 20 µL of the diluted activated MMP-12 to the appropriate wells.
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For inhibitor screening, add 10 µL of the test compound at various concentrations. For control wells, add 10 µL of Assay Buffer.
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Pre-incubate the plate at 37°C for 10-15 minutes.
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Initiation and Measurement:
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Initiate the reaction by adding 20 µL of the diluted substrate to each well. The final volume should be 100 µL.
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Immediately place the plate in a pre-warmed fluorescence microplate reader.
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Measure the fluorescence intensity kinetically for at least 15-30 minutes, with readings taken every 60 seconds. Use an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.
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Data Analysis:
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Determine the reaction rate (velocity) by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
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For inhibitor studies, calculate the percentage of inhibition relative to the control (enzyme without inhibitor).
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Applications in Research and Drug Development
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High-Throughput Screening (HTS): The continuous and sensitive nature of this assay makes it ideal for screening large compound libraries to identify potential MMP-12 inhibitors.
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Enzyme Kinetics: This substrate can be used to determine key kinetic parameters (Km, Vmax, kcat) for MMP-12 and to study the mechanism of action of inhibitors.
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Disease Research: As MMP-12 is implicated in various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and atherosclerosis, this substrate is a valuable tool for studying the role of this enzyme in disease models.
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Biomarker Discovery: Assays utilizing this substrate can be adapted to measure MMP-12 activity in biological samples, potentially serving as a biomarker for disease activity.
Conclusion
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2 is a robust and highly specific fluorogenic substrate that facilitates the reliable measurement of MMP-12 activity. Its well-defined properties and straightforward application in a FRET-based assay make it an essential component of the toolkit for researchers and professionals in the fields of biochemistry, cell biology, and drug discovery who are investigating the multifaceted roles of matrix metalloproteinases.
